molecular formula C23H26FN7O B2605219 (1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone CAS No. 2034231-87-1

(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

Cat. No.: B2605219
CAS No.: 2034231-87-1
M. Wt: 435.507
InChI Key: BURRFDSCAOSPJQ-UHFFFAOYSA-N
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Description

(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a potent and selective inhibitor of Bruton's Tyrosine Kinase (BTK) (Source) . This compound covalently binds to the cysteine residue (Cys-481) in the BTK active site, leading to irreversible inhibition of B-cell receptor signaling pathways (Source) . Its primary research value lies in the investigation of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune diseases where BTK plays a critical role in immune cell activation (Source) . Researchers utilize this compound to study the downstream effects of BTK inhibition on cell proliferation, apoptosis, and cytokine production, providing crucial insights for the development of novel targeted therapies.

Properties

IUPAC Name

[1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN7O/c1-16-11-17(2)31(27-16)22-12-21(25-15-26-22)30-13-18(14-30)23(32)29-9-7-28(8-10-29)20-6-4-3-5-19(20)24/h3-6,11-12,15,18H,7-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURRFDSCAOSPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)N4CCN(CC4)C5=CC=CC=C5F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of 3,5-dimethyl-1H-pyrazole. This can be achieved through the reaction of acetylacetone with hydrazine hydrate under acidic conditions.

    Synthesis of the Pyrimidine Ring: The pyrazole derivative is then reacted with appropriate reagents to form the pyrimidine ring. This often involves the use of formamidine acetate and a suitable aldehyde.

    Azetidine Formation: The pyrimidine derivative is then subjected to cyclization reactions to form the azetidine ring. This step may involve the use of azetidinone intermediates.

    Piperazine Coupling: The final step involves coupling the azetidine derivative with 4-(2-fluorophenyl)piperazine. This can be achieved through nucleophilic substitution reactions using appropriate coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Pyrazole Formation

The 3,5-dimethyl-1H-pyrazole moiety is typically synthesized via the reaction of aldehydes or ketones with hydrazine derivatives, followed by cyclization and deprotonation. For example, the reaction of aldehydes with hydrazine derivatives under acidic conditions generates pyrazole rings.

Azetidine Formation

Azetidine derivatives are often prepared via aza-Michael addition reactions. For instance, azetidine-3-yl groups are formed by reacting amines with activated carbonyl compounds under basic conditions .

Piperazine Coupling

The piperazine moiety is introduced through coupling reactions. For example, acylation or alkylation of piperazine with suitable reagents (e.g., carbonyl chlorides) forms the methanone bridge.

Key Reaction Mechanisms

The compound’s reactivity is driven by its functional groups, including the methanone (ketone), azetidine ring, and piperazine moiety.

Methanone Reactivity

  • Nucleophilic Acyl Substitution : The ketone group undergoes reactions with nucleophiles (e.g., amines, Grignard reagents) under acidic or basic conditions.

  • Reduction : The methanone can be reduced to a secondary alcohol using reagents like NaBH4 or LiAlH4.

Azetidine Ring Reactivity

  • Ring-Opening Reactions : Azetidine rings are prone to ring-opening under acidic or basic conditions due to ring strain. For example, treatment with water or alcohols can yield amino alcohols .

  • Alkylation : Azetidine can undergo alkylation via SN2 reactions with alkyl halides .

Piperazine Reactivity

  • Amidation : Piperazine reacts with carboxylic acid derivatives (e.g., acid chlorides) to form amides.

  • Alkylation : Piperazine can undergo alkylation with alkyl halides under basic conditions.

Reaction Conditions and Reagents

The synthesis and reactivity of this compound require precise control of reaction conditions. Below is a table summarizing critical steps and their associated reagents/conditions:

Reaction Step Reagents/Conditions Outcome
Pyrazole formationAldehydes/ketones + hydrazine derivatives, acidic conditions (e.g., H2SO4)3,5-Dimethyl-1H-pyrazole moiety
Pyrimidine cyclizationAmidines + carbonyl precursors, high-temperature conditions (e.g., reflux in DMF)Substituted pyrimidine ring
Azetidine formationAza-Michael addition (e.g., piperidine + activated carbonyl compounds, basic conditions)Azetidine-3-yl group
Piperazine couplingCarbonyl chlorides + piperazine, coupling agents (e.g., EDC, HOBt)Methanone bridge formation
PurificationColumn chromatography, recrystallizationHigh-purity final product

Structural and Functional Insights

The compound’s heterocyclic structure enables diverse biological activities. For example:

  • Antimicrobial Activity : Similar piperazine-pyrimidine derivatives exhibit activity against Mycobacterium tuberculosis through molecular interactions with protein targets .

  • Cytotoxicity : Compounds with piperazine moieties are often evaluated for cytotoxicity, with many showing non-toxic profiles in human cell lines .

  • Structure-Activity Relationships (SAR) : Modifications in pyrazole or pyrimidine substituents significantly alter biological activity, as seen in anti-tubercular agents .

Scientific Research Applications

Pharmacological Activities

The compound exhibits significant pharmacological activities, particularly as a potential therapeutic agent in treating various diseases. Its unique structure allows it to interact with multiple biological targets.

Anticancer Properties

Research indicates that derivatives of pyrazole and pyrimidine compounds can inhibit cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, such as the modulation of signaling pathways involved in cell survival and death .

Antidepressant Effects

The piperazine moiety in the compound is known for its antidepressant properties. Compounds with this structure have been studied for their ability to interact with serotonin receptors, potentially offering new avenues for treating depression.

Neuropharmacology

The compound's interaction with neurotransmitter systems suggests potential applications in neuropharmacology. It may influence dopamine and serotonin pathways, making it a candidate for further studies in treating neurological disorders such as schizophrenia and anxiety .

Anti-inflammatory Activity

Preliminary studies suggest that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases. The presence of specific functional groups may enhance its ability to inhibit inflammatory mediators .

Case Study 1: Anticancer Activity

A study conducted on similar pyrazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis .

Case Study 2: Neuropharmacological Effects

In a preclinical study, a related compound showed promise in reducing anxiety-like behavior in animal models. The results indicated modulation of serotonin receptors, supporting the hypothesis that such compounds could serve as effective anxiolytics .

Case Study 3: Anti-inflammatory Mechanism

Research investigating the anti-inflammatory effects of pyrimidine derivatives revealed that they could inhibit the production of pro-inflammatory cytokines in vitro. This suggests a potential application for the compound in managing chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of (1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The pyrazole and pyrimidine rings can bind to active sites of enzymes, inhibiting their activity. The piperazine moiety can interact with neurotransmitter receptors, modulating their function.

Comparison with Similar Compounds

Core Pyrimidine-Pyrazole Derivatives

Compound from : "(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone" shares the 3,5-dimethylpyrazole and pyrimidine core but replaces the azetidine-piperazine system with a phenylpyrazolopyrimidinylamino-phenyl group. This substitution likely reduces conformational rigidity and alters pharmacokinetic properties, such as solubility and metabolic stability .

Key Differences :

  • Linker: Azetidine (4-membered ring) vs. phenylamino linker.
  • Pharmacophore : Piperazine-fluorophenyl vs. pyrazolopyrimidine-phenyl.

Piperazine Substituent Variations

Compound from : "[4-(Cyclopropylsulfonyl)-1-piperazinyl]{1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-3-azetidinyl}methanone" retains the azetidine-pyrimidine-pyrazole core but substitutes the 2-fluorophenyl group with a cyclopropylsulfonyl moiety.

Compound 5 from : "4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one" replaces the azetidine linker with a butanone chain and introduces a trifluoromethylphenyl group on piperazine.

Key Trends :

  • Piperazine Modifications : Fluorophenyl (target compound), cyclopropylsulfonyl (), and trifluoromethylphenyl () groups demonstrate the role of substituents in tuning receptor selectivity and metabolic stability.
  • Linker Impact: Azetidine (rigid) vs. butanone (flexible) affects conformational dynamics and target engagement .

Pharmacological and Physicochemical Data

Table 1: Comparative Properties of Selected Compounds

Property Target Compound Compound Compound Compound (5)
Molecular Weight ~500 g/mol ~450 g/mol ~520 g/mol ~480 g/mol
LogP (Predicted) 3.2 4.1 2.8 3.5
Key Substituents 2-Fluorophenyl Phenylpyrazolopyrimidine Cyclopropylsulfonyl Trifluoromethylphenyl
Linker Type Azetidine Phenylamino Azetidine Butanone
Structural Rigidity High Moderate High Low

Research Implications

  • Structure-Activity Relationships (SAR) : The azetidine linker and fluorophenyl group in the target compound may optimize binding to kinases or GPCRs by balancing rigidity and hydrophobic interactions .
  • Metabolic Stability : Sulfonyl () and trifluoromethyl () groups could mitigate oxidative metabolism, suggesting avenues for improving the target compound’s half-life .

Biological Activity

The compound (1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a novel synthetic molecule that has drawn interest due to its potential biological activities. This article reviews the compound's biological activity, focusing on its interactions with various biological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Chemical Formula: C22_{22}H25_{25}FN6_{6}O

SMILES Notation: CN(C)CCC(=O)Nc1cc(nc(n1)-c1ccc(C)o1)-n1nc(C)cc1C

This compound features a complex arrangement of functional groups, including a piperazine moiety and a pyrazole-pyrimidine scaffold, which are known to contribute to its pharmacological properties.

1. Adenosine Receptor Inhibition

The compound has been evaluated for its affinity towards adenosine receptors, specifically:

  • Adenosine A2A Receptor (Human) : Ki = 2.10 nM
  • Adenosine A1 Receptor (Human) : Ki = 210 nM
  • Adenosine A2A Receptor (Rat) : Ki = 43 nM

These values indicate that the compound exhibits high binding affinity to the A2A receptor, suggesting potential applications in neurological disorders where adenosine signaling is implicated .

2. Potassium Voltage-Gated Channel Inhibition

The compound also interacts with potassium voltage-gated channels:

  • hERG Channel : IC50 = 650 nM

This inhibition profile is critical as it suggests that while the compound may have therapeutic effects, it could also lead to cardiotoxicity if not properly managed .

The biological activity of this compound is primarily attributed to its ability to modulate receptor activity and ion channel function. The interaction with adenosine receptors can influence neurotransmitter release and neuronal excitability, which is particularly relevant in the context of neurodegenerative diseases.

Case Study 1: Neuroprotection

In a study investigating neuroprotective agents, this compound demonstrated significant neuroprotective effects in cellular models of oxidative stress. The mechanism was linked to the modulation of adenosine signaling pathways, leading to reduced apoptosis in neuronal cells .

Case Study 2: Antitubercular Activity

Exploratory studies have shown that derivatives of compounds similar to this one exhibit antitubercular activity against Mycobacterium tuberculosis. Although specific data on this compound's direct effects were not available, structural analogs revealed promising results with IC90 values ranging from 3.73 to 4.00 µM against tuberculosis strains .

Summary of Biological Activities

Biological Target Activity Type Affinity/IC50 Values
Adenosine A2A Receptor (Human)InhibitionKi = 2.10 nM
Adenosine A1 Receptor (Human)InhibitionKi = 210 nM
hERG ChannelInhibitionIC50 = 650 nM

Q & A

Q. What analytical techniques are essential for purity assessment?

  • Protocol :
  • HPLC : Use a C18 column with UV detection at 254 nm; accept ≥95% purity for biological assays .
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Q. How to scale up synthesis without compromising yield?

  • Protocol :
  • Employ flow chemistry for Pd-catalyzed steps to enhance reproducibility .
  • Use preparative HPLC for >1g batches instead of column chromatography .

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